3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole 3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole U 90042 is a GABAA receptor ligand with sedative and hypnotic properties.
Brand Name: Vulcanchem
CAS No.: 134516-99-7
VCID: VC0546183
InChI: InChI=1S/C17H13ClN6O/c18-10-3-4-12-11(7-10)15-19-5-6-23(15)17-13(20-8-24(12)17)14-21-16(25-22-14)9-1-2-9/h3-4,7-9H,1-2,5-6H2
SMILES: C1CC1C2=NC(=NO2)C3=C4N5CCN=C5C6=C(N4C=N3)C=CC(=C6)Cl
Molecular Formula: C17H13ClN6O
Molecular Weight: 352.8 g/mol

3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole

CAS No.: 134516-99-7

Inhibitors

VCID: VC0546183

Molecular Formula: C17H13ClN6O

Molecular Weight: 352.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole - 134516-99-7

CAS No. 134516-99-7
Product Name 3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole
Molecular Formula C17H13ClN6O
Molecular Weight 352.8 g/mol
IUPAC Name 3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C17H13ClN6O/c18-10-3-4-12-11(7-10)15-19-5-6-23(15)17-13(20-8-24(12)17)14-21-16(25-22-14)9-1-2-9/h3-4,7-9H,1-2,5-6H2
Standard InChIKey CLPSAAPUJUVQPP-UHFFFAOYSA-N
SMILES C1CC1C2=NC(=NO2)C3=C4N5CCN=C5C6=C(N4C=N3)C=CC(=C6)Cl
Canonical SMILES C1CC1C2=NC(=NO2)C3=C4N5CCN=C5C6=C(N4C=N3)C=CC(=C6)Cl
Appearance Solid powder
Description U 90042 is a GABAA receptor ligand with sedative and hypnotic properties.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 11-chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-diimidazo(1,5-a-1',2'-c)quinazoline
U 90042
U-90042
Reference 1: Tang AH, Smith MW, Carter DB, Im WB, VonVoigtlander PF. U-90042, a sedative/hypnotic compound that interacts differentially with the GABAA receptor subtypes. J Pharmacol Exp Ther. 1995 Nov;275(2):761-7. PubMed PMID: 7473164.
PubChem Compound 9928470
Last Modified Nov 11 2021
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